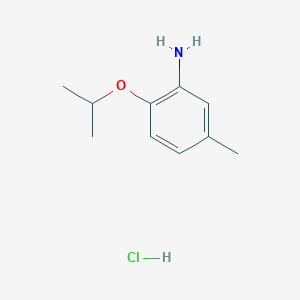![molecular formula C16H10ClF3N2O B2356022 2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide CAS No. 1147349-98-1](/img/structure/B2356022.png)
2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the trifluoromethyl group and the pyridine moiety .Applications De Recherche Scientifique
Glycine Transporter 1 Inhibition
One study focused on the identification of potent and orally available glycine transporter 1 (GlyT1) inhibitors, which are crucial for regulating neurotransmitter levels in the central nervous system. While the compound was not directly mentioned, related structures exhibited potent GlyT1 inhibitory activity, highlighting the significance of structural modifications in enhancing drug-like properties (Yamamoto et al., 2016).
NF-kappaB and AP-1 Gene Expression Inhibition
Research into the inhibition of NF-kappaB and AP-1 transcription factors, which play a critical role in inflammatory responses and tumorigenesis, involved structural relatives of the compound. These studies are fundamental for developing new therapies for diseases with underlying inflammatory processes (Palanki et al., 2000).
Hedgehog Pathway Inhibition
The metabolic fate and disposition of a structurally related compound, GDC-0449 (vismodegib), which inhibits the Hedgehog signaling pathway, were investigated. This pathway is crucial in developmental processes and its aberration is linked to the pathogenesis of various cancers. The study provided insights into the compound's extensive metabolism and potential therapeutic applications (Yue et al., 2011).
Antitubercular and Antibacterial Activities
Another study synthesized novel derivatives and evaluated their antitubercular and antibacterial activities, indicating the potential of structurally similar compounds in combating infectious diseases. The research highlights the importance of chemical modifications for enhancing biological activity (Bodige et al., 2020).
Synthesis and Chemical Properties
Further research explored the optimal synthesis conditions and chemical properties of a closely related compound. Such studies are essential for understanding the chemical behavior and facilitating the production of these compounds for further biological evaluation (Song, 2007).
Mécanisme D'action
Orientations Futures
The future of TFMP derivatives is promising, with many novel applications expected to be discovered . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Many candidates are currently undergoing clinical trials .
Propriétés
IUPAC Name |
2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-14-13(7-3-8-21-14)15(23)22-9-2-5-11-4-1-6-12(10-11)16(18,19)20/h1,3-4,6-8,10H,9H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFOUZMNASCKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#CCNC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2355945.png)
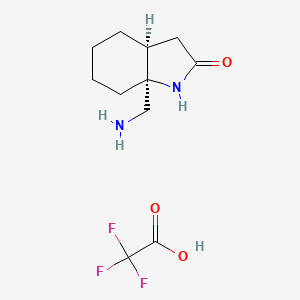
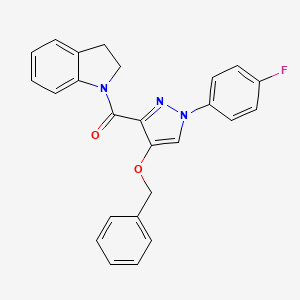
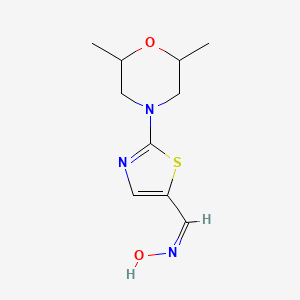
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2355952.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}({[4-(trifluoromethyl)phenyl]methyl})amino)propanoic acid](/img/structure/B2355953.png)

![4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2355956.png)
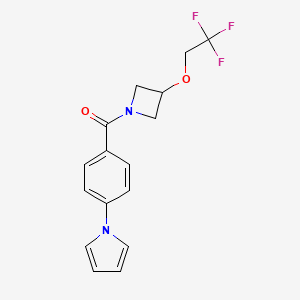
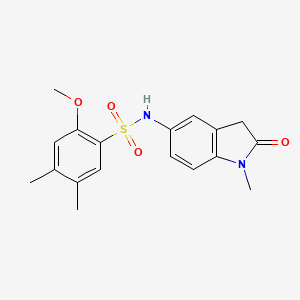
![2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2355961.png)
